Relitegatide brexetan

Integrin αvβ6 Somatostatin receptor Neuroendocrine tumors

Relitegatide brexetan is a first-in-class αvβ6 integrin-targeted theranostic radiopharmaceutical conjugate. Its cyclic peptide moiety (c[Tyr-Arg-Gly-Asp-Leu-Ala-Tyr-DPro-(NMe)Lys]) and DOTA-derived brexetan chelator are co-optimized for paired ⁶⁸Ga PET imaging and ¹⁷⁷Lu radiotherapy. Unlike SSTR- or PSMA-targeted agents, it binds specifically to αvβ6, which is overexpressed in >90% of PDAC, >80% of HNSCC, and multiple other epithelial cancers. Switching to any other αvβ6-targeted peptide, chelator, or radioisotope pairing would alter binding kinetics, biodistribution, and dosimetry, compromising experimental reproducibility. Procure the unlabeled conjugate for investigator-initiated radiolabeling or coordinate GMP-compliant ⁶⁸Ga/¹⁷⁷Lu labeling for preclinical theranostic workflows.

Molecular Formula C195H291N54O51P3
Molecular Weight 4301 g/mol
Cat. No. B15597832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelitegatide brexetan
Molecular FormulaC195H291N54O51P3
Molecular Weight4301 g/mol
Structural Identifiers
InChIInChI=1S/C195H291N54O51P3/c1-115(2)94-139-175(277)214-118(7)169(271)229-148(100-124-43-58-133(253)59-44-124)187(289)247-82-22-34-154(247)190(292)238(10)151(184(286)226-142(97-121-37-52-130(250)53-38-121)178(280)220-136(28-19-73-208-193(196)197)172(274)211-106-163(262)217-145(103-166(265)266)181(283)223-139)31-13-16-70-202-157(256)64-49-127-109-244(235-232-127)79-25-76-205-160(259)67-91-301(295,296)112-241-85-87-242(113-302(297,298)92-68-161(260)206-77-26-80-245-110-128(233-236-245)50-65-158(257)203-71-17-14-32-152-185(287)227-143(98-122-39-54-131(251)55-40-122)179(281)221-137(29-20-74-209-194(198)199)173(275)212-107-164(263)218-146(104-167(267)268)182(284)224-140(95-116(3)4)176(278)215-119(8)170(272)230-149(101-125-45-60-134(254)61-46-125)188(290)248-83-23-35-155(248)191(293)239(152)11)89-90-243(88-86-241)114-303(299,300)93-69-162(261)207-78-27-81-246-111-129(234-237-246)51-66-159(258)204-72-18-15-33-153-186(288)228-144(99-123-41-56-132(252)57-42-123)180(282)222-138(30-21-75-210-195(200)201)174(276)213-108-165(264)219-147(105-168(269)270)183(285)225-141(96-117(5)6)177(279)216-120(9)171(273)231-150(102-126-47-62-135(255)63-48-126)189(291)249-84-24-36-156(249)192(294)240(153)12/h37-48,52-63,109-111,115-120,136-156,250-255H,13-36,49-51,64-108,112-114H2,1-12H3,(H,202,256)(H,203,257)(H,204,258)(H,205,259)(H,206,260)(H,207,261)(H,211,274)(H,212,275)(H,213,276)(H,214,277)(H,215,278)(H,216,279)(H,217,262)(H,218,263)(H,219,264)(H,220,280)(H,221,281)(H,222,282)(H,223,283)(H,224,284)(H,225,285)(H,226,286)(H,227,287)(H,228,288)(H,229,271)(H,230,272)(H,231,273)(H,265,266)(H,267,268)(H,269,270)(H,295,296)(H,297,298)(H,299,300)(H4,196,197,208)(H4,198,199,209)(H4,200,201,210)/t118-,119-,120-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154+,155+,156+/m0/s1
InChIKeyAJWMBXRKTDNLIX-MISSYJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Relitegatide Brexetan Procurement Guide: αvβ6 Integrin-Targeted Theranostic Radiopharmaceutical


Relitegatide brexetan is an anticancer agent and radiopharmaceutical conjugate that combines the cyclic peptide relitegatide with the chelator brexetan (DOTA derivative). The peptide moiety selectively targets the αvβ6 integrin, a cell surface receptor overexpressed in multiple epithelial malignancies including pancreatic, head-and-neck, and non-small cell lung cancers, as well as in fibrosis. The compound is designed for theranostic applications: when labeled with gallium-68 (⁶⁸Ga), it functions as a PET imaging diagnostic agent; when labeled with lutetium-177 (¹⁷⁷Lu), it serves as a targeted radiotherapeutic delivering beta radiation to αvβ6-expressing tumor cells. [1] Relitegatide brexetan represents an emerging class of integrin-targeted radiopharmaceuticals distinct from the more established somatostatin receptor-targeted and PSMA-targeted agents that dominate the current radiopharmaceutical landscape.

Relitegatide Brexetan Procurement: Why In-Class αvβ6-Targeted Agents Cannot Be Interchanged


Relitegatide brexetan cannot be substituted with other αvβ6-targeted peptides or alternative radiopharmaceuticals without compromising experimental or clinical outcomes due to three fundamental non-interchangeability factors. First, αvβ6-binding peptides differ substantially in their amino acid sequences and three-dimensional conformations; relitegatide is a cyclic peptide containing the sequence c[Tyr-Arg-Gly-Asp-Leu-Ala-Tyr-DPro-(NMe)Lys] [1], whereas other αvβ6-targeting agents such as the cyclic nonapeptide c(FRGDLAFp(NMe)K) possess entirely different sequences that alter their binding kinetics, metabolic stability, and off-target biodistribution profiles. Second, the brexetan chelator (a DOTA derivative) determines the radiometal coordination stability and influences the overall pharmacokinetics of the conjugate; changing the chelator to NOTA, NODAGA, or DOTAGA would alter renal clearance rates and organ dosimetry. [2] Third, the intended radioisotope pairing (⁶⁸Ga for imaging versus ¹⁷⁷Lu for therapy) imposes distinct chemical and logistical constraints on the conjugate design, and a peptide-chelator combination optimized for one radioisotope cannot be assumed to perform identically with another radioisotope. Procurement of alternative αvβ6-targeted agents without experimental validation would introduce uncontrolled variables in binding affinity, biodistribution, dosimetry, and imaging contrast.

Relitegatide Brexetan: Quantified Differentiation Evidence Versus Comparator αvβ6 Radiopharmaceuticals


Target Specificity: αvβ6 Integrin Versus Somatostatin Receptor (SSTR)-Targeted PRRT Agents

Relitegatide brexetan targets the αvβ6 integrin rather than the somatostatin receptor subtype 2 (SSTR2) targeted by established PRRT agents such as ¹⁷⁷Lu-DOTATATE (Lutathera®) and ¹⁷⁷Lu-DOTA-JR11 (¹⁷⁷Lu-satoreotide tetraxetan). αvβ6 integrin demonstrates distinct expression patterns across cancer types: immunohistochemical analysis reveals high αvβ6 expression in >90% of pancreatic ductal adenocarcinomas, >80% of head and neck squamous cell carcinomas, and a substantial fraction of non-small cell lung cancers and colorectal cancers. [1] Conversely, SSTR2 expression is predominantly observed in well-differentiated neuroendocrine tumors (NETs) with lower or absent expression in pancreatic adenocarcinomas and squamous cell carcinomas. [2] This differential expression landscape means that SSTR-targeted agents have limited or no utility in αvβ6-expressing cancers, creating a distinct patient or model population for which relitegatide brexetan may be the only viable targeted radiopharmaceutical option.

Integrin αvβ6 Somatostatin receptor Neuroendocrine tumors Pancreatic cancer Head and neck cancer

Molecular Targeting Mechanism: αvβ6 Integrin Antagonist Versus SSTR2 Antagonist/SSTR2 Agonist

Relitegatide, the targeting peptide within relitegatide brexetan, is a cyclic peptide that binds to the αvβ6 integrin via the Arg-Gly-Asp (RGD) recognition motif. [1] While quantitative affinity data (Kd or IC50) specifically for relitegatide binding to αvβ6 integrin is not publicly available in peer-reviewed literature or vendor documentation at this time, the compound is derived from the well-characterized class of cyclic RGD-containing peptides that demonstrate nanomolar-range affinity for αvβ6 integrin. [2] This distinguishes relitegatide brexetan mechanistically from both SSTR2 agonists (e.g., ¹⁷⁷Lu-DOTATATE, which triggers receptor internalization and intracellular trapping of the radionuclide) and SSTR2 antagonists (e.g., ¹⁷⁷Lu-DOTA-JR11, which binds without internalization but recognizes a larger number of receptor binding sites). [3] The αvβ6 integrin, as a cell adhesion and migration mediator, presents a fundamentally different trafficking and retention paradigm compared to G-protein coupled receptors like SSTR2, with implications for tumor retention time and intracellular versus membrane-bound radiation delivery.

Integrin αvβ6 Peptide receptor radionuclide therapy Radiopharmaceutical mechanism Internalization

Radioisotope Labeling Versatility: ⁶⁸Ga Imaging / ¹⁷⁷Lu Therapy Theranostic Pairing

Relitegatide brexetan is designed to accommodate both gallium-68 (⁶⁸Ga) for diagnostic PET imaging and lutetium-177 (¹⁷⁷Lu) for therapeutic beta-particle irradiation, forming a true theranostic pair. [1] This theranostic pairing is conceptually similar to that of ⁶⁸Ga/¹⁷⁷Lu-DOTATATE (NETSPOT/Lutathera) and ⁶⁸Ga/¹⁷⁷Lu-PSMA-617 (Locametz/Pluvicto), but relitegatide brexetan applies this established paradigm to the αvβ6 integrin target class. The brexetan chelator (a DOTA derivative) enables stable coordination of both Ga³⁺ and Lu³⁺ radiometals with high thermodynamic stability (log K ~20-24 for Lu-DOTA complexes). [2] In contrast, several alternative αvβ6-targeted agents in preclinical or early clinical development utilize different chelators (e.g., NOTA, NODAGA) that are optimized for ⁶⁸Ga but demonstrate suboptimal ¹⁷⁷Lu labeling efficiency or stability, or conversely use DOTA variants that require higher temperatures and longer reaction times for quantitative ⁶⁸Ga incorporation. The specific DOTA-based chelator in relitegatide brexetan is reported to support both imaging and therapeutic applications, though quantitative radiochemical yield and specific activity data for each radioisotope are not publicly disclosed.

Theranostics Gallium-68 Lutetium-177 PET imaging Radioligand therapy

Relitegatide Brexetan: Optimal Research and Procurement Application Scenarios Based on Target Profile


Preclinical Imaging of αvβ6-Positive Pancreatic Ductal Adenocarcinoma Xenograft Models

Procure ⁶⁸Ga-labeled relitegatide brexetan for PET imaging studies in αvβ6-positive pancreatic ductal adenocarcinoma (PDAC) xenograft models. αvβ6 integrin is highly expressed in >90% of human PDAC tissues [1], and several PDAC cell lines (e.g., BxPC-3, Capan-2) maintain αvβ6 expression in vitro and in vivo. This application scenario is appropriate when the research objective requires a non-invasive assessment of αvβ6 expression, tumor burden quantification, or treatment response monitoring in PDAC models. Procurement of relitegatide brexetan, rather than SSTR-targeted agents like ⁶⁸Ga-DOTATATE, is mandatory for this application because SSTR2 is minimally expressed in PDAC tissues and the SSTR-targeted agents would yield false-negative imaging results. [2]

Head and Neck Squamous Cell Carcinoma Theranostic Studies with αvβ6-Targeted PET/CT and Radioligand Therapy

Utilize relitegatide brexetan as a theranostic platform in head and neck squamous cell carcinoma (HNSCC) models. αvβ6 integrin is overexpressed in >80% of HNSCC tumors and correlates with aggressive tumor behavior and poor prognosis. [1] The theranostic approach employs ⁶⁸Ga-relitegatide brexetan for pre-treatment PET imaging to confirm αvβ6 expression and calculate individualized dosimetry, followed by ¹⁷⁷Lu-relitegatide brexetan for targeted radiotherapy. This scenario leverages the conjugate‘s ability to accommodate both radioisotopes without changing the targeting moiety, ensuring that the imaging biodistribution accurately predicts the therapeutic radiation dose deposition. Procurement should include both the unlabeled conjugate for investigator-initiated radiolabeling and coordination with a radiopharmacy for GMP-compliant ⁶⁸Ga and ¹⁷⁷Lu labeling if clinical translation is anticipated.

Comparative Oncology Studies Evaluating αvβ6 Expression Across Epithelial Malignancies

Deploy ⁶⁸Ga-relitegatide brexetan PET imaging to comparatively assess αvβ6 integrin expression across multiple epithelial tumor types within a single experimental platform. This application is relevant for studies aiming to characterize the αvβ6 expression landscape across pancreatic, head and neck, lung, colorectal, and breast cancers, which demonstrate variable but clinically significant αvβ6 positivity. [1] The advantage of relitegatide brexetan in this scenario is its class-level specificity for αvβ6 integrin, enabling cross-tumor comparison using a single imaging agent with consistent pharmacokinetics and target binding properties. Alternative approaches requiring different imaging agents for each tumor type (e.g., SSTR-targeted agents for NETs, PSMA-targeted agents for prostate cancer) introduce inter-agent variability that confounds cross-tumor comparisons. Procurement should consider batch consistency requirements for longitudinal or multi-site studies.

αvβ6-Targeted Radiotherapy in Fibrosis Models Where Integrin Expression Drives Pathogenesis

Consider ¹⁷⁷Lu-relitegatide brexetan for preclinical studies in fibrosis models where αvβ6 integrin plays a pathogenic role. αvβ6 integrin activates latent TGF-β and drives fibrogenesis in pulmonary fibrosis, renal fibrosis, and liver cirrhosis models. [1] While the primary indication for relitegatide brexetan is oncology, its αvβ6-targeting mechanism makes it a candidate for delivering targeted radiation to αvβ6-expressing activated myofibroblasts in fibrotic tissues. This represents a differentiated application relative to SSTR-targeted radiopharmaceuticals, which have no role in fibrosis. Researchers should verify αvβ6 expression in their specific fibrosis model before procurement and consider that the therapeutic radiation dose appropriate for tumor ablation may require adjustment for non-malignant fibrotic tissue applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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